(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one
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Overview
Description
The compound (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one is a complex organic molecule with a unique structure that includes a pyrrolidinone ring, a biphenyl group, and a hydroxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the biphenyl and hydroxynaphthalene groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthalene group can be oxidized to form quinones.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxynaphthalene group can yield naphthoquinones, while reduction of the biphenyl group can produce cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biology, this compound can be used as a probe to study protein-ligand interactions due to its ability to bind to specific molecular targets. It can also be used in the development of new biochemical assays.
Medicine
In medicine, (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one include:
- (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxyphenyl)(phenyl)methyl)-3-methylpyrrolidin-2-one
- (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxybenzyl)(phenyl)methyl)-3-methylpyrrolidin-2-one
Uniqueness
The uniqueness of (3R,5S)-5-([1,1’-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one lies in its specific stereochemistry and the combination of functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C35H31NO2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(3R,5S)-1-[(S)-(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C35H31NO2/c1-24-22-30(23-25-16-18-27(19-17-25)26-10-4-2-5-11-26)36(35(24)38)34(29-13-6-3-7-14-29)33-31-15-9-8-12-28(31)20-21-32(33)37/h2-21,24,30,34,37H,22-23H2,1H3/t24-,30+,34+/m1/s1 |
InChI Key |
WFSFMZJEUFLTDK-CHSPFLSQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1=O)[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)CC5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC(N(C1=O)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)CC5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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